2-(Isopropylthio)-N-(1h-1,2,4-triazol-5-yl)acetamide
Description
Properties
Molecular Formula |
C7H12N4OS |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-propan-2-ylsulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C7H12N4OS/c1-5(2)13-3-6(12)10-7-8-4-9-11-7/h4-5H,3H2,1-2H3,(H2,8,9,10,11,12) |
InChI Key |
UNTUHWLFOIHABH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(=O)NC1=NC=NN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-(Isopropylthio)-N-(1H-1,2,4-triazol-5-yl)acetamide with analogous compounds, focusing on structural variations, physicochemical properties, and biological implications.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity :
- The isopropylthio group in the target compound likely offers a balance between lipophilicity and steric hindrance compared to bulkier groups like naphthyl () or bromophenyl () .
- Nitro groups () introduce strong electron-withdrawing effects, which may increase metabolic stability but reduce solubility .
Synthetic Flexibility :
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for triazole synthesis (), while hydrazine-mediated routes () are employed for acetamide derivatives .
Spectroscopic Trends :
- IR spectra consistently show C=O stretches near 1670–1680 cm⁻¹ across all compounds, confirming the acetamide backbone .
- ¹H NMR data (e.g., δ 5.38–5.48 ppm for –OCH₂ in ) highlight distinct proton environments influenced by substituents .
Biological Potential: Compounds with thiazole or benzimidazole moieties () exhibit enhanced binding to biological targets, as suggested by docking studies . The target compound’s 1,2,4-triazole core may mimic purine bases, enabling interactions with kinase or protease active sites.
Q & A
Q. What are the established synthetic routes for 2-(Isopropylthio)-N-(1H-1,2,4-triazol-5-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including thiol-alkylation and amide coupling. For example, a common approach is reacting 1H-1,2,4-triazol-5-amine with 2-chloro-N-isopropylthioacetamide in the presence of a base (e.g., NaOH or K₂CO₃) and a polar aprotic solvent like DMF at 60–80°C for 6–12 hours. Reaction optimization focuses on controlling pH, temperature, and stoichiometry to minimize side products. Purification often employs recrystallization from ethanol or column chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions (e.g., δ 7.2–8.5 ppm for aromatic protons in triazole rings) and amide NH signals (δ ~10 ppm).
- FTIR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups.
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₈H₁₃N₄OS: 213.0812). Purity is assessed via HPLC (≥95% by area) with C18 columns and acetonitrile/water gradients .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
- Anticancer potential : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Kinase inhibition : Fluorescence-based assays targeting kinases like EGFR or CDK2. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) are essential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Replace isopropylthio with bulkier groups (e.g., cyclopropylthio) to enhance lipophilicity and membrane penetration.
- Triazole ring modification : Introduce electron-withdrawing groups (e.g., Cl at the 3-position) to improve binding to target enzymes.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets in kinases). SAR validation requires parallel synthesis of analogs and comparative bioassays .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Contradictions may arise from poor bioavailability or metabolic instability. Strategies include:
Q. What methodologies address stability challenges during storage and handling?
Stability studies under ICH guidelines:
- Thermal stability : Store at 4°C in amber vials; monitor degradation via accelerated testing (40°C/75% RH for 6 months).
- Light sensitivity : Use UV-vis spectroscopy to detect photodegradation products.
- Solution stability : Prepare stock solutions in DMSO with desiccants to prevent hydrolysis .
Q. How can computational tools predict off-target effects or toxicity?
- QSAR models : Use platforms like Schrödinger or MOE to predict ADMET properties (e.g., hERG inhibition risk).
- Proteome-wide docking : Identify unintended targets via reverse pharmacophore screening (e.g., SwissTargetPrediction).
- Toxicogenomics : Compare gene expression profiles in treated vs. untreated cells using RNA-seq .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
